molecular formula C27H27ClN4O5 B13140403 (2S)-2-[[1-(7-chloroquinolin-4-yl)-2-(2,6-dimethoxyphenyl)imidazole-4-carbonyl]amino]-4-methylpentanoic acid

(2S)-2-[[1-(7-chloroquinolin-4-yl)-2-(2,6-dimethoxyphenyl)imidazole-4-carbonyl]amino]-4-methylpentanoic acid

Cat. No.: B13140403
M. Wt: 523.0 g/mol
InChI Key: OUZUXYQXCXYGMX-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-[[1-(7-chloroquinolin-4-yl)-2-(2,6-dimethoxyphenyl)imidazole-4-carbonyl]amino]-4-methylpentanoic acid is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a quinoline moiety, an imidazole ring, and a pentanoic acid chain, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[[1-(7-chloroquinolin-4-yl)-2-(2,6-dimethoxyphenyl)imidazole-4-carbonyl]amino]-4-methylpentanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and imidazole intermediates, followed by their coupling under specific conditions to form the final product. Key steps include:

    Preparation of 7-chloroquinoline: This can be achieved through the chlorination of quinoline using reagents like phosphorus pentachloride.

    Formation of the imidazole ring: This involves the cyclization of appropriate precursors, often using dehydrating agents.

    Coupling Reaction: The quinoline and imidazole intermediates are coupled using a carbonylating agent, such as phosgene, under controlled temperature and pressure conditions.

    Final Amination and Acidification: The coupled product undergoes amination and subsequent acidification to yield the final compound.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale batch reactors, with precise control over reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed for purification.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can occur at the imidazole ring, using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group on the quinoline ring can be substituted with various nucleophiles, including amines and thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of ligands for metal coordination complexes.

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structure.

Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2S)-2-[[1-(7-chloroquinolin-4-yl)-2-(2,6-dimethoxyphenyl)imidazole-4-carbonyl]amino]-4-methylpentanoic acid involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting replication and transcription processes. The imidazole ring can bind to metal ions, inhibiting metalloenzymes. These interactions lead to the compound’s biological effects, including anti-microbial and anti-cancer activities.

Comparison with Similar Compounds

    Chloroquine: Another quinoline-based compound with anti-malarial properties.

    Imidazole derivatives: Compounds like metronidazole, which also feature the imidazole ring and have anti-microbial activity.

Uniqueness: The uniqueness of (2S)-2-[[1-(7-chloroquinolin-4-yl)-2-(2,6-dimethoxyphenyl)imidazole-4-carbonyl]amino]-4-methylpentanoic acid lies in its combined structure of quinoline and imidazole rings, which imparts a broad spectrum of chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C27H27ClN4O5

Molecular Weight

523.0 g/mol

IUPAC Name

(2S)-2-[[1-(7-chloroquinolin-4-yl)-2-(2,6-dimethoxyphenyl)imidazole-4-carbonyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C27H27ClN4O5/c1-15(2)12-19(27(34)35)31-26(33)20-14-32(21-10-11-29-18-13-16(28)8-9-17(18)21)25(30-20)24-22(36-3)6-5-7-23(24)37-4/h5-11,13-15,19H,12H2,1-4H3,(H,31,33)(H,34,35)/t19-/m0/s1

InChI Key

OUZUXYQXCXYGMX-IBGZPJMESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C1=CN(C(=N1)C2=C(C=CC=C2OC)OC)C3=C4C=CC(=CC4=NC=C3)Cl

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1=CN(C(=N1)C2=C(C=CC=C2OC)OC)C3=C4C=CC(=CC4=NC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.